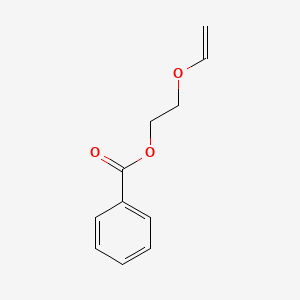

Benzoyloxyethyl vinyl ether

Description

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

2-ethenoxyethyl benzoate |

InChI |

InChI=1S/C11H12O3/c1-2-13-8-9-14-11(12)10-6-4-3-5-7-10/h2-7H,1,8-9H2 |

InChI Key |

NFASKBANFMISNN-UHFFFAOYSA-N |

Canonical SMILES |

C=COCCOC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The substitution reaction is catalyzed by tetrabutylammonium iodide (Bu<sub>4</sub>NI), which facilitates the displacement of the chlorine atom by the benzoate anion. The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) at reflux temperatures (80–100°C) for 12 hours. The use of Bu<sub>4</sub>NI enhances the reaction rate by stabilizing the transition state and improving interfacial contact between the organic and aqueous phases.

Yield and Purification

Under optimized conditions, this method yields BOEVE with approximately 51% efficiency. Post-reaction purification involves sequential distillation under reduced pressure to remove unreacted starting materials and byproducts. The final product is distilled twice over calcium hydride to ensure anhydrous conditions, achieving a purity exceeding 98%.

Limitations

While effective, this route suffers from moderate yields due to competing side reactions, such as the hydrolysis of the vinyl ether group under prolonged heating. Additionally, the handling of 2-chloroethyl vinyl ether, a volatile and toxic intermediate, necessitates stringent safety protocols.

Direct Vinylation of 2-Benzoyloxyethanol via the Favorskii-Shostakovskii Reaction

An alternative pathway leverages the Favorskii-Shostakovskii reaction, a classical method for synthesizing vinyl ethers by directly vinylating alcohols with acetylene. Applied to 2-benzoyloxyethanol, this one-step approach offers potential advantages in simplicity and atom economy.

Reaction Parameters

The vinylation is performed under pressure (1–2 MPa) in the presence of alkaline catalysts such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). The reaction mixture, comprising 2-benzoyloxyethanol, acetylene, and catalyst, is heated to 120–180°C in an inert solvent like toluene or dioxane. The alkaline catalyst deprotonates the alcohol, enabling nucleophilic attack on acetylene and subsequent formation of the vinyl ether bond.

Challenges

The exothermic nature of acetylene reactions poses safety risks, necessitating specialized equipment for pressure and temperature management. Furthermore, the basic conditions may promote ester hydrolysis of the benzoyloxy group, necessitating protective measures or rapid product isolation.

Comparative Analysis of Synthetic Routes

The table below summarizes the key attributes of the primary BOEVE synthesis methods:

*Yield inferred from analogous reactions.

Efficiency and Practicality

The nucleophilic substitution route, while reliable, is less atom-efficient due to the multi-step sequence. Direct vinylation offers a streamlined alternative but requires high-pressure infrastructure. Transition metal catalysis remains underexplored but holds promise for stereochemical control.

Industrial Considerations

For large-scale production, direct vinylation may be preferable due to fewer synthetic steps and higher throughput. However, the nucleophilic substitution method’s compatibility with batch processing and established safety protocols makes it a viable option for pilot-scale synthesis.

Data Tables

Table 1: Reaction Conditions for BOEVE Synthesis

| Parameter | Nucleophilic Substitution | Direct Vinylation |

|---|---|---|

| Temperature | 80–100°C | 120–180°C |

| Pressure | Atmospheric | 1–2 MPa |

| Catalyst | Bu<sub>4</sub>NI | KOH/NaOH |

| Reaction Time | 12 h | 2–120 h |

| Solvent | DMF | Toluene/Dioxane |

Table 2: Physicochemical Properties of BOEVE

Chemical Reactions Analysis

Types of Reactions

Benzoyloxyethyl vinyl ether can undergo various chemical reactions, including:

Transesterification: The ester can react with other alcohols to form different esters.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohols and acid or base catalysts.

Reduction: Lithium aluminum hydride or other reducing agents.

Major Products Formed

Hydrolysis: Benzoic acid and 2-vinyloxyethanol.

Transesterification: Different esters depending on the alcohol used.

Reduction: Benzoic alcohol and 2-vinyloxyethanol.

Scientific Research Applications

Benzoyloxyethyl vinyl ether has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Potential use in drug delivery systems due to its ability to form biocompatible polymers.

Industry: Used in the production of coatings, adhesives, and plasticizers.

Mechanism of Action

The mechanism of action of benzoic acid 2-vinyloxyethyl ester involves its interaction with biological membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing benzoic acid and 2-vinyloxyethanol. Benzoic acid can then exert its antimicrobial effects by disrupting microbial cell membranes and inhibiting enzyme activity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between BOEVE and analogous vinyl ethers:

Key Observations :

- BOEVE uniquely integrates a benzoyloxyethyl spacer between the vinyl ether and ester, enabling tailored polymer architectures and degradation profiles .

- Ethyl and butyl vinyl ethers lack ester groups, limiting their use in applications requiring hydrolytic cleavage .

- Vinyl benzoate shares an ester group with BOEVE but lacks the ethyl spacer, affecting its solubility and polymerization behavior .

Reactivity and Stability

- Polymerization: BOEVE undergoes cationic polymerization due to its electron-rich double bond, similar to other vinyl ethers.

- Hydrolysis : The ester group in BOEVE renders it susceptible to alkaline or enzymatic hydrolysis, unlike simple vinyl ethers. For example, cutinase enzymes degrade ester-containing polymers, as seen in bis(benzoyloxyethyl) terephthalate . In contrast, ethyl vinyl ether’s ether bond resists hydrolysis under similar conditions .

- Thermal Stability : Cyclohexyl vinyl ether exhibits higher thermal stability due to its bulky cycloalkyl group, whereas BOEVE’s ester linkage may decompose at elevated temperatures .

Q & A

Q. What are the common synthetic routes for benzoyloxyethyl vinyl ether, and how do reaction conditions influence yield and purity?

this compound can be synthesized via Williamson Ether Synthesis or transition metal-catalyzed reactions .

- Williamson Synthesis : Reacts an alkoxide ion (e.g., benzoyloxyethoxide) with a vinyl halide (e.g., chloroethylene) in a basic environment (e.g., NaOH). Temperature (50–80°C) and solvent polarity (e.g., THF) critically influence reaction rate and side-product formation .

- Palladium-Catalyzed Arylation : Offers regioselectivity under milder conditions (room temperature, inert atmosphere). Ligand choice (e.g., phosphine-based) and catalyst loading (0.5–2 mol%) optimize yield .

Key Considerations : Base strength affects nucleophilicity in Williamson synthesis, while oxygen-sensitive catalysts require strict anhydrous conditions.

Q. What factors influence the stability of this compound during storage and experimental use?

Stability is highly dependent on:

- pH : Acidic conditions accelerate hydrolysis via protonation of the ether oxygen, leading to cleavage. Neutral or slightly basic buffers (pH 7–9) are recommended .

- Temperature : Degrades rapidly above 60°C; store at 2–8°C in inert atmospheres (N₂/Ar) .

- Light/air : UV exposure induces radical decomposition; amber glassware and antioxidant additives (e.g., BHT) mitigate degradation .

Advanced Research Questions

Q. How can enzymatic catalysis improve the synthesis of this compound derivatives?

Candida antarctica lipase B (CalB) enables direct esterification of hydroxyl-functional vinyl ethers with carboxylic acids under mild, solvent-free conditions (Fig. 1B, ).

Q. What are the mechanisms and challenges in acid-catalyzed hydrolysis of this compound?

Hydrolysis proceeds via general acid catalysis :

Protonation of the ether oxygen increases electrophilicity.

Nucleophilic attack by water forms a hemiacetal intermediate.

Cleavage yields benzoyloxyethanol and vinyl alcohol (tautomerizes to acetaldehyde) (Fig. 2, ).

Challenges : Competing polymerization under acidic conditions. Mitigation strategies include:

Q. How does this compound behave in photopolymerization, and what factors dictate polymer properties?

The compound undergoes cationic photopolymerization with UV initiators (e.g., diaryliodonium salts):

- Kinetics : Rapid conversion (>80% in 60 sec) monitored via real-time FTIR (1613 cm⁻¹ vinyl peak) .

- Polymer Properties :

- Molecular weight (Mₙ): 5–50 kDa, influenced by initiator concentration (1–5 mol%) and monomer purity.

- Thermal stability: Glass transition (Tₚ) ranges from −20°C to 40°C, adjustable via copolymerization with rigid monomers (e.g., styrene derivatives) .

Limitation : Radical polymerization is ineffective due to vinyl ether’s electron-rich double bond .

Data Contradiction and Methodological Analysis

Q. How do traditional vs. enzymatic synthesis methods compare in scalability and selectivity?

Critical Analysis : While enzymatic methods offer higher selectivity and sustainability, they are limited to carboxylic acids with pKa >4.7. Traditional routes remain preferable for halogenated or sterically hindered substrates .

Analytical Characterization

Q. What advanced techniques are essential for characterizing this compound and its derivatives?

- ¹H/¹³C-NMR : Assign vinyl ether protons (δ 4.2–4.5 ppm) and ester carbonyl (δ 170–172 ppm) .

- SEC/GPC : Determine molecular weight distribution (Đ = 1.2–2.5) for polymers .

- RT-FTIR : Track real-time conversion during polymerization (1613 cm⁻¹ vinyl peak) .

- DSC : Analyze thermal transitions (Tₚ, Tₘ) for material applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.